1,2,7-Trimethylphenanthrene 1,2,7-Trimethylphenanthrene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18498013
InChI: InChI=1S/C17H16/c1-11-4-7-16-14(10-11)6-9-15-13(3)12(2)5-8-17(15)16/h4-10H,1-3H3
SMILES:
Molecular Formula: C17H16
Molecular Weight: 220.31 g/mol

1,2,7-Trimethylphenanthrene

CAS No.:

Cat. No.: VC18498013

Molecular Formula: C17H16

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

1,2,7-Trimethylphenanthrene -

Specification

Molecular Formula C17H16
Molecular Weight 220.31 g/mol
IUPAC Name 1,2,7-trimethylphenanthrene
Standard InChI InChI=1S/C17H16/c1-11-4-7-16-14(10-11)6-9-15-13(3)12(2)5-8-17(15)16/h4-10H,1-3H3
Standard InChI Key YAJODSBSLFHRPN-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C3=C(C=C2)C(=C(C=C3)C)C

Introduction

Chemical Identity and Structural Characteristics

1,2,7-Trimethylphenanthrene consists of a phenanthrene backbone substituted with methyl groups at the 1-, 2-, and 7-positions (Figure 1). Its IUPAC name is 1,2,7-trimethylphenanthrene, with a molecular weight of 220.31 g/mol. The compound’s structure influences its physicochemical properties, including a boiling point of ~350°C and low water solubility (<1 mg/L), typical of higher-molecular-weight PAHs .

Key structural features:

  • Three methyl groups introduce steric hindrance, reducing reactivity compared to non-alkylated PAHs.

  • The angular arrangement of methyl groups affects intermolecular interactions in crystalline forms.

Occurrence and Environmental Distribution

Geological Reservoirs

1,2,7-Trimethylphenanthrene occurs naturally in fossil fuels and sedimentary organic matter. In biodegraded oils, its concentration increases relative to less stable PAHs due to microbial resistance . Data from Late Permian coal-bearing strata show trimethylphenanthrene concentrations ranging from 0.34 to 1.50 μg/g (Table 1) .

Table 1. Methylphenanthrene concentrations in geological samples

CompoundConcentration Range (μg/g)Source
1,2,7-Trimethylphenanthrene0.34–1.50
1,3,6-Trimethylphenanthrene0.57–0.77

Marine Sediments

In northern Mozambique, alkylated PAHs like 1,2,7-trimethylphenanthrene were detected at background levels (0.1–1.2 μg/kg) in 93% of sediment samples, with elevated concentrations near industrial sites . Fine-grained sediments (<63 μm) showed higher PAH adsorption due to organic carbon content .

Environmental Persistence and Biodegradation

1,2,7-Trimethylphenanthrene exhibits notable resistance to microbial degradation. In Athabasca oil sands, trimethylphenanthrenes persisted in heavily biodegraded bitumen, with <10% mass loss compared to 70–90% for n-alkanes . This stability arises from:

  • Steric effects: Methyl groups hinder enzymatic attack on aromatic rings.

  • Electron density: Alkylation reduces susceptibility to oxidative pathways .

Laboratory studies using Pseudomonas strains show half-lives exceeding 120 days under aerobic conditions.

Analytical Challenges and Methodologies

Partition Coefficients

Polyoxymethylene (POM)-water partition coefficients (log Kₚₒₘ) for alkylated PAHs range from 3.39 to 5.64, reflecting high hydrophobicity . For 1,2,7-trimethylphenanthrene, estimated log Kₚₒₘ ≈ 4.8 indicates strong sediment affinity .

Applications in Petroleum Geochemistry

1,2,7-Trimethylphenanthrene serves as a thermal maturity indicator. The methylphenanthrene index (MPI-1) correlates with vitrinite reflectance (R₀) in hydrocarbon source rocks:

MPI-1=1.5×(2-MP+3-MP)Phenanthrene+9-MP+1-MP\text{MPI-1} = \frac{1.5 \times (2\text{-MP} + 3\text{-MP})}{\text{Phenanthrene} + 9\text{-MP} + 1\text{-MP}}

where MP = methylphenanthrene . MPI-1 values >0.8 indicate peak oil generation .

Research Gaps and Future Directions

  • Toxicity mechanisms: In vitro studies using human cell models are needed to assess carcinogenic potential.

  • Bioremediation strategies: Engineering microbial consortia for targeted degradation of alkylated PAHs.

  • Advanced detection: Hyphenated techniques (e.g., GC×GC-TOFMS) to resolve isomer-specific environmental distributions .

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